Lysinethiol
Description
Structure
3D Structure
Properties
CAS No. |
105290-01-5 |
|---|---|
Molecular Formula |
C6H16N2S |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2,6-diaminohexane-1-thiol |
InChI |
InChI=1S/C6H16N2S/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2 |
InChI Key |
ONDNDTMAYANFKN-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(CS)N |
Canonical SMILES |
C(CCN)CC(CS)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70548-53-7 (di-hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-diamino-1-hexanethiol lysinethiol lysinethiol dihydrobromide lysinethiol dihydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for Lysinethiol and Analogues
Chemical Synthesis Approaches for Lysinethiol
The introduction of a thiol functionality into the lysine (B10760008) scaffold has been achieved through several synthetic routes, each with its own advantages and challenges. These methods often focus on achieving high stereoselectivity and require sophisticated protecting group strategies to manage the multiple reactive sites on the lysine molecule.
The stereoselective synthesis of this compound is crucial for its applications in biological systems. Two main strategies have been reported for the stereocontrolled synthesis of γ-thiolysine.
One notable and scalable approach begins with L-lysine itself. rsc.orgresearchgate.net This method involves a direct, free-radical chlorination of lysine hydrochloride using chlorine gas under UV irradiation. researchgate.netrsc.org This key step is both stereospecific and regioselective, yielding γ-chloro-L-lysine. researchgate.netrsc.org Although the yield for this chlorination step is modest (around 11%), the low cost of the starting materials makes it a viable option for large-scale synthesis. researchgate.net The desired erythro configuration of the γ-chlorinated product has been confirmed by X-ray crystallography. researchgate.net The thiol group is then introduced by nucleophilic substitution of the chloride with a thioacetate, which is subsequently hydrolyzed to the free thiol. researchgate.netrsc.org
A second, diastereoselective approach to γ-thiolysine derivatives starts from L-aspartic acid. This strategy involves reducing the side-chain carboxylic acid of a protected aspartic acid derivative to an aldehyde. An asymmetric Reformatsky reaction is then used to extend the carbon chain, introducing a hydroxyl group at the γ-position with stereocontrol. This hydroxyl group can then be converted to a thiol through standard functional group transformations.
For the synthesis of δ-thiolysine, a different strategy is employed, starting from a protected glutamic acid derivative. The side-chain carboxylate is reduced to an aldehyde, which then undergoes a Henry reaction to introduce a nitro group. Subsequent reduction of the nitro group to an amine and conversion to a thiol functionality yields the desired δ-thiolysine.
A summary of these stereoselective approaches is presented in the table below.
| Starting Material | Key Reaction(s) | Target Analogue | Reported Yield (Key Step) |
| L-Lysine | Free-radical chlorination, Nucleophilic substitution with thioacetate | γ-thiolysine | 11% (chlorination) researchgate.net |
| L-Aspartic acid | Aldehyde formation, Asymmetric Reformatsky reaction | γ-thiolysine derivatives | Not specified |
| L-Glutamic acid | Aldehyde formation, Henry reaction | δ-thiolysine | Not specified |
This table summarizes key aspects of the stereoselective synthetic routes to this compound analogues.
The synthesis of this compound necessitates a robust protecting group strategy to differentiate the α-amino group, the ε-amino group, the carboxylic acid, and the introduced thiol group. jocpr.comcreative-peptides.com The choice of protecting groups is critical for the success of the synthesis, ensuring that each functional group can be selectively deprotected without affecting the others (orthogonality). jocpr.com
In the scalable synthesis of γ-thiolysine starting from lysine, a sophisticated protecting group scheme is employed. researchgate.netrsc.orgresearchgate.net After the key chlorination step, the α-amino and carboxylate groups are simultaneously and selectively protected using 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.netrsc.orgresearchgate.net The ε-amino group is then protected with a tert-butoxycarbonyl (Boc) group. researchgate.netrsc.orgresearchgate.net Following the introduction of the thiol via thioacetate, the free thiol is protected as an S-tert-butyl disulfide. researchgate.net Finally, the 9-BBN group is removed, and the α-amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, yielding a building block suitable for solid-phase peptide synthesis (SPPS). researchgate.net
For general peptide synthesis involving lysine and cysteine (a thiol-containing amino acid), established protecting group strategies are often adapted. creative-peptides.combiosynth.com In the context of Fmoc-based SPPS, the α-amino group is protected with the base-labile Fmoc group, while the ε-amino group of lysine is typically protected with the acid-labile Boc group. creative-peptides.com For the thiol group, several protecting groups are commonly used, including: creative-peptides.comnih.gov
Trityl (Trt): Acid-labile, removed with trifluoroacetic acid (TFA).
tert-Butyl (tBu): Acid-labile, requires strong acid for removal.
Acetamidomethyl (Acm): Stable to both acid and base, typically removed with mercury(II) acetate (B1210297) or iodine.
The phenacyl (Pac) group has also been explored as a thiol protecting group. It can be removed under mild conditions with zinc in acetic acid (Zn/AcOH). This deprotection condition is compatible with the simultaneous reduction of an azide (B81097) group, which can be used to protect the lysine side chain, offering a streamlined deprotection step in the synthesis of complex peptides.
The following table outlines common protecting groups for the functional moieties in this compound.
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
| α-Amino | Fmoc | Base (e.g., piperidine) | Orthogonal to Boc, Trt, tBu, Acm, Pac |
| ε-Amino | Boc | Acid (e.g., TFA) | Orthogonal to Fmoc, Acm, Pac |
| Thiol | Trt | Acid (e.g., TFA) | Not orthogonal to Boc |
| Thiol | tBu | Strong Acid (e.g., HF) | Not orthogonal to Boc |
| Thiol | Acm | Hg(II) or Iodine | Orthogonal to Fmoc, Boc |
| Thiol | Pac | Zn/AcOH | Orthogonal to Fmoc, Boc |
| α-Amino & Carboxyl | 9-BBN | Ethylene diamine | Specific to the scalable γ-thiolysine synthesis |
This table provides an overview of protecting groups relevant to this compound synthesis and their compatibility.
The alkylation of glycine (B1666218) synthons, such as the Schiff base of glycine ethyl ester (a glycinate (B8599266) ketimine), is a well-established method for the synthesis of a variety of α-amino acids. researchgate.net This approach involves the deprotonation of the α-carbon of the glycine derivative to form an enolate, which is then alkylated with an electrophile. researchgate.netmonash.edu This method has been successfully applied for the synthesis of both monosubstituted and α,α-disubstituted amino acids. researchgate.net
However, a specific application of this methodology for the synthesis of this compound, which would require a functionalized four-carbon electrophile bearing a protected thiol and a protected amino group, is not extensively documented in the reviewed literature. The complexity of such an electrophile and potential side reactions with the ketimine intermediate present significant synthetic challenges.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the introduction of various functionalities, enabling the study of structure-activity relationships and the development of novel biochemical probes.
The design of lysine analogues is often driven by the desire to modulate their biological activity or to introduce specific properties. nih.gov For instance, non-natural isosteric analogues of lysine have been designed with the rationale of enhancing ion-pairing interactions with biological receptors and improving pharmacokinetic profiles through increased lipophilicity. nih.gov This has been achieved by the judicious placement of alkyl groups on the lysine side chain to sterically inhibit aqueous solvation. nih.gov
While specific examples of this compound analogues designed with this rationale are not detailed in the provided sources, the principle can be extended to the design of modified lysinethiols. For example, alkylation at positions adjacent to the thiol group could modulate its reactivity and steric hindrance.
A versatile method for the preparation of structurally modified lysine derivatives involves the Nα-acylation of lysine. nih.gov A three-step synthesis starting from L-lysine allows for the selective introduction of long-chain acyl groups at the α-amino position. nih.gov This involves the initial conversion of lysine to α-amino-ε-caprolactam, followed by acylation and subsequent hydrolysis of the lactam ring. nih.gov A similar strategy could potentially be applied to a this compound precursor to generate Nα-acylated this compound derivatives.
The efficiency and scalability of a synthetic route are critical factors for the practical application of the synthesized compounds. The synthesis of γ-thiolysine starting directly from L-lysine has been developed as a scalable process. rsc.orgresearchgate.net This eight-step synthesis was successfully scaled up to produce over 17 grams of the final Fmoc-protected γ-thiolysine building block. researchgate.net
The table below provides a comparative overview of two synthetic routes to γ-thiolysine.
| Feature | Route 1: From L-Lysine researchgate.net | Route 2: From L-Aspartic Acid |
| Starting Material | L-Lysine (inexpensive) | L-Aspartic Acid (more expensive) |
| Key Advantage | Scalability, low cost of starting materials | High diastereoselectivity |
| Key Disadvantage | Modest yield in the key chlorination step (11%) | Potentially higher cost and less scalable |
| Overall Yield | Sufficient for gram-scale synthesis | Not specified |
| Stereocontrol | Stereospecific | Diastereoselective |
This table compares the efficiency and scalability aspects of two major synthetic routes to γ-thiolysine.
Enzymatic and Biocatalytic Approaches to Thiol-Amino Acid Synthesis
The development of enzymatic and biocatalytic methods for synthesizing non-standard amino acids represents a significant advancement in green chemistry and biotechnology. These approaches offer high selectivity and efficiency under mild reaction conditions, avoiding the need for harsh reagents and complex protecting group strategies often associated with traditional organic synthesis. For the production of thiol-containing amino acids like this compound, biocatalysis provides a promising avenue, leveraging the cell's natural machinery for amino acid biosynthesis and metabolism.
Exploration of Biosynthetic Pathways Relevant to Thiol-Containing Amino Acids
The biosynthesis of naturally occurring thiol-containing amino acids, primarily cysteine and methionine, provides a foundational blueprint for developing enzymatic routes to this compound. These native pathways involve sophisticated enzymatic cascades that manage the incorporation and transformation of sulfur.
In many microorganisms and plants, the biosynthesis of cysteine begins with L-serine. wikipedia.org The enzyme serine acetyltransferase catalyzes the conversion of L-serine to O-acetyl-L-serine, which is then acted upon by O-acetylserine (thiol)-lyase to substitute the acetyl group with sulfide, yielding cysteine. wikipedia.org This two-step process highlights a key enzymatic strategy for sulfur incorporation that could potentially be adapted for other amino acid scaffolds.
Similarly, the biosynthesis of lysine itself occurs through two primary, distinct pathways: the diaminopimelic acid (DAP) pathway, common in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in fungi and some archaea. wikipedia.org The DAP pathway begins with aspartate, which undergoes a series of enzymatic modifications to ultimately produce lysine. wikipedia.orglibretexts.org
To construct a plausible biosynthetic pathway for this compound, one could envision hijacking and modifying enzymes from these established routes. For instance, enzymes from the cysteine pathway could be engineered to recognize a hydroxylated lysine precursor instead of serine. Alternatively, enzymes involved in sulfur transfer in other metabolic contexts, such as the radical S-adenosylmethionine (SAM) enzymes that insert sulfur atoms into unreactive carbon centers to form cofactors like biotin (B1667282) and lipoic acid, could be explored. nih.gov These enzymes catalyze complex radical-based reactions, demonstrating nature's ability to form carbon-sulfur bonds in diverse molecular architectures. nih.gov
Below is a table summarizing key enzymes from relevant biosynthetic pathways that could serve as starting points for engineering a this compound synthesis route.
| Enzyme Class | Native Reaction | Potential Application for this compound Synthesis | Source Pathway |
| O-acetylserine (thiol)-lyase | O-acetyl-L-serine + Sulfide → L-cysteine + Acetate | Catalyze the reaction of a functionalized lysine precursor (e.g., O-acetyl-ω-hydroxylysine) with a sulfur source. | Cysteine Biosynthesis wikipedia.org |
| Aspartate kinase | Aspartate → Aspartyl phosphate | Initiate a modified pathway starting from a lysine precursor instead of aspartate. | Lysine Biosynthesis (DAP) wikipedia.org |
| Biotin Synthase | Dethiobiotin + S-source → Biotin | A radical SAM enzyme that could be engineered to insert a sulfur atom into the lysine side chain. | Biotin Biosynthesis nih.gov |
| Lipoyl Synthase | Octanoylated carrier proteins + S-source → Lipoylated carrier proteins | Another radical SAM enzyme that installs two thiol groups, demonstrating C-S bond formation on an aliphatic chain. nih.gov | Lipoic Acid Biosynthesis nih.gov |
| Aminoacyl-tRNA Synthetases (AARSs) | Amino Acid + ATP + tRNA → Aminoacyl-tRNA | Although primarily involved in translation, some AARSs possess editing domains with thiol-binding sites that can catalyze thioester formation. nih.gov | Protein Synthesis nih.gov |
Application of Directed Evolution and Enzyme Engineering for this compound Production
While nature may not have a dedicated pathway for this compound, the tools of synthetic biology, particularly directed evolution and enzyme engineering, provide powerful strategies to create novel biocatalysts for its production. caltech.edu These techniques allow scientists to reprogram existing enzymes, altering their substrate specificity, activity, and stability to perform new chemical transformations. caltech.eduplos.org
Directed evolution mimics the process of natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the desired catalytic activity. acs.org For this compound production, a suitable parent enzyme, such as an O-acetylserine (thiol)-lyase or a hydroxylase that acts on lysine, would be selected. Its gene would be subjected to mutagenesis to create thousands of variants. These variants would then be expressed in a host organism, such as E. coli, and screened for the ability to convert a lysine precursor into this compound. Iterative rounds of mutagenesis and screening can lead to highly efficient and specific enzymes. acs.orgnih.gov
Enzyme engineering , including rational design and computational methods, offers a more targeted approach. caltech.edu Based on the three-dimensional structure of a candidate enzyme, specific amino acid residues in the active site can be identified and mutated to better accommodate a lysine-like substrate. For example, the active site of an enzyme that naturally binds a smaller amino acid like serine could be enlarged to fit the longer side chain of a lysine precursor. This approach has been successfully used to engineer strains of Corynebacterium glutamicum for enhanced L-lysine production by modifying key enzymes to be resistant to feedback inhibition. nih.govnih.gov
A key challenge is the development of a high-throughput screening method to rapidly identify improved enzyme variants from large libraries. This could involve fluorescent reporters, growth-based selection assays, or mass spectrometry-based techniques. The integration of biocatalysis with other fields like electrochemistry or photochemistry can also create novel hybrid catalytic systems for complex transformations. acs.orgacs.org
The table below outlines potential strategies for engineering enzymes for this compound production.
| Engineering Strategy | Description | Target Enzyme Example | Expected Outcome |
| Directed Evolution | Random mutagenesis of the enzyme-encoding gene followed by high-throughput screening for desired activity. biorxiv.org | Lysine hydroxylase | An enzyme variant that can efficiently hydroxylate the lysine side chain, creating a precursor for thiol introduction. |
| Rational Design | Site-directed mutagenesis of active site residues based on structural information to alter substrate specificity. nih.gov | Serine acetyltransferase | A modified enzyme that recognizes and acetylates a hydroxylated lysine precursor. |
| Metabolic Engineering | Modifying the metabolic pathways of a host organism to increase the flux towards a desired product. nih.govnih.gov | Corynebacterium glutamicum | An engineered strain that overproduces a suitable lysine precursor for the biocatalytic conversion to this compound. |
| Hybrid Biocatalysis | Combining enzymatic reactions with chemical catalysts (e.g., photo- or electro-catalysis) in one-pot cascades. acs.org | Lipase or Dioxygenase acs.orgnih.gov | A multi-step process where an initial enzymatic reaction creates an intermediate that is then converted to this compound via a chemical step. |
Lysinethiol in Biochemical Pathways and Cellular Processes
Interaction with Lysine (B10760008) Biosynthesis and Metabolism Pathways
Lysine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.govwikipedia.org In organisms that can synthesize lysine, two main pathways exist: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org The DAP pathway is found in most bacteria and plants, while the AAA pathway is present in many fungi and some archaea. wikipedia.orgnih.govmdpi.com Lysine catabolism primarily occurs through the saccharopine pathway. wikipedia.org
Potential Integration or Interference with Lysine Anabolic and Catabolic Routes
Research suggests that lysinethiol can interact with enzymes involved in amino acid metabolism. This compound has been identified as a weak inhibitor of porcine kidney leucine (B10760876) aminopeptidase (B13392206) (pkLAP) with a Ki value greater than 500 µM. tandfonline.com This indicates a potential, albeit weak, interference with the activity of this aminopeptidase, which is involved in protein turnover and processing. nih.gov
Metabolic Fates and Transformations of this compound in Biological Systems
Information regarding the specific metabolic fates and transformations of this compound in biological systems is limited in the provided search results. However, related concepts from the metabolism of other thiol-containing compounds and lysine itself can offer some insights into potential pathways.
Amino acids, including lysine, can be catabolized through multiple pathways, classified as ketogenic or glucogenic based on their metabolic end products. nih.gov Lysine is primarily considered a ketogenic amino acid, catabolized to produce acetyl-CoA. nih.gov The mercapturic acid pathway is a significant route for the biotransformation of electrophilic compounds, involving the conjugation of glutathione (B108866) (GSH) to form S-conjugates, which are then processed through a series of enzymatic steps. tandfonline.com While this pathway is primarily associated with the detoxification of xenobiotics and some endobiotics, it involves thiol chemistry and highlights the potential for thiol-containing compounds like this compound to undergo similar conjugation or modification reactions within cells. tandfonline.com
The presence of a thiol group in this compound suggests it could potentially participate in redox reactions or form disulfide bonds, similar to cysteine. frontiersin.org However, the specific transformations and metabolic products of this compound itself are not detailed in the search results.
Role in Post-Translational Modifications (PTMs) Involving Thiols and Lysine Residues
Post-translational modifications (PTMs) significantly diversify protein structure and function by chemically modifying amino acid side chains after protein synthesis. libretexts.org Lysine residues are known to undergo various PTMs, including acetylation and ubiquitination. nih.govnih.gov Thiol groups, particularly those of cysteine residues, are also central to several important PTMs, often involved in redox signaling. frontiersin.orgmdpi.comnih.gov
Modulation of Protein Structure and Function via Thiol-Based PTMs
Thiol-based oxidative PTMs (OxiPTMs), primarily involving cysteine residues, play a critical role in modulating protein structure and function. frontiersin.orgmdpi.comnih.gov These modifications, such as S-sulfenylation, S-nitrosylation, and S-glutathionylation, can alter protein folding, spatial conformation, stability, subcellular localization, and interactions with other molecules. mdpi.com The reactivity of thiol groups, which can be influenced by their local environment, including proximity to charged amino acids like lysine, is key to these modifications. frontiersin.org
While cysteine thiols are the primary actors in these OxiPTMs, the presence of a thiol group in this compound suggests it could potentially engage in similar thiol-based reactions if incorporated into proteins or present in a biological context where such modifications occur. The ability of thiol-based modifications to impact protein structure and function is well-established. For instance, disulfide bond formation between cysteine residues is crucial for the stability and folding of many proteins. nih.gov Alterations in thiol redox state can rapidly modulate protein activity and signaling. frontiersin.org
Although the direct impact of this compound on protein structure and function through thiol-based PTMs is not detailed, the principles governing cysteine OxiPTMs provide a framework for understanding how a thiol group in the context of a lysine-like structure could potentially influence protein behavior.
Contribution to Cellular Redox Biology and Oxidative Stress Responses
Cellular redox biology involves the delicate balance between the production of reactive oxygen species (ROS) and other oxidants, and the capacity of the cell's antioxidant defense systems to neutralize them. Oxidative stress occurs when this balance is disrupted, leading to potential damage to cellular components. Thiol groups (-SH), present in amino acids like cysteine and in molecules like glutathione, play critical roles in maintaining redox homeostasis and responding to oxidative insults due to their reactivity with various oxidants and electrophiles nih.govnih.govnih.gov. This compound, possessing a thiol group, could potentially participate in these processes.
Mechanisms of Thiol-Based Redox Switches and Signaling Cascades
Thiol-based redox switches are crucial regulatory mechanisms in cells, allowing proteins to sense changes in the redox environment and alter their activity or conformation accordingly nih.govnih.govd-nb.infomdpi.comumich.edu. These switches often involve the reversible oxidation of cysteine thiols, leading to modifications such as disulfide bond formation, sulfenylation, nitrosylation, or glutathionylation nih.govmdpi.com. These modifications can act as signals, triggering downstream events in various signaling cascades nih.govnih.govresearchgate.net.
While the direct involvement of this compound in specific thiol-based redox switches or signaling cascades has not been extensively detailed in the provided search results, the presence of a reactive thiol group suggests a potential for participation. Thiol groups in proteins are known to act as sensors for oxidants and reactive electrophilic species d-nb.infomdpi.com. Changes in the oxidation state of these thiols can modulate protein function, affecting processes from gene transcription to signal transduction nih.govnih.govmdpi.comumich.edu. The reactivity of cysteine thiols, often characterized by lower pKa values, makes them efficient nucleophiles capable of interacting with oxidants nih.govmdpi.com. Given that this compound contains a thiol group, it is plausible that it could engage in similar reversible oxidative modifications, potentially influencing the activity of enzymes or other proteins through direct interaction or by affecting the local redox environment.
This compound's Influence on Intracellular Thiol Homeostasis
Intracellular thiol homeostasis is vital for cellular health and function. The balance between reduced and oxidized thiol species, particularly glutathione (GSH) and its disulfide form (GSSG), is a key indicator of the cellular redox state cpn.or.kraem-sbem.com. Maintaining a high intracellular concentration of reduced thiols is essential for numerous cellular processes, including detoxification, defense against oxidative stress, and regulation of enzyme activity cpn.or.kr.
Participation in Antioxidant Defense Systems and Electrophile Detoxification Pathways
Antioxidant defense systems comprise a network of enzymatic and non-enzymatic components that protect cells from damage caused by reactive species nih.govcorconinternational.comxiahepublishing.comnih.govfrontiersin.org. Thiols, particularly glutathione, are critical non-enzymatic antioxidants that can directly scavenge free radicals and reactive oxygen species nih.govcorconinternational.com. They also serve as substrates for antioxidant enzymes like glutathione peroxidases and glutathione S-transferases (GSTs) corconinternational.comtandfonline.comnih.gov.
Electrophile detoxification pathways are crucial for neutralizing reactive electrophilic compounds that can damage cellular macromolecules through covalent modification tandfonline.comnih.govnih.govmdpi.com. A major pathway for electrophile detoxification is the mercapturic acid pathway, which is initiated by the conjugation of electrophiles with glutathione, catalyzed by GSTs tandfonline.comnih.govmdpi.com. The resulting glutathione conjugates are then further metabolized and excreted tandfonline.comnih.gov.
Given its thiol group, this compound could potentially participate in antioxidant defense and electrophile detoxification. Thiol groups are known nucleophiles that can react with electrophiles, potentially forming conjugates that are less reactive or more readily excreted nih.govmdpi.com. While glutathione is the primary thiol involved in the mercapturic acid pathway, other thiols can also react with electrophiles. This compound has been identified as a weak inhibitor of pkLAP, an enzyme involved in the metabolism of glutathione conjugates tandfonline.com. This suggests a potential, albeit indirect, interaction with detoxification pathways. Furthermore, thiols associated with membrane proteins are considered important components of antioxidant systems nih.gov. The incorporation or presence of this compound in cellular structures could potentially contribute to localized antioxidant defense. The general mechanism of electrophile detoxification often involves the formation of sulfur adducts with thiols mdpi.com.
Advanced Analytical Methodologies for Lysinethiol Research
Chromatographic Separation Techniques for Lysinethiol and Related Compounds
Chromatography plays a crucial role in isolating this compound from complex mixtures and separating it from related compounds or potential impurities. Various chromatographic modes leverage differences in chemical properties such as polarity, charge, and volatility to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture globalresearchonline.netmastelf.com. Its application to aminothiols, such as cysteine, cysteinylglycine, homocysteine, and glutathione (B108866), has been demonstrated, often employing fluorescence detection after derivatization nih.gov. Developing an effective HPLC method for this compound involves several key steps, including the selection of appropriate chromatographic conditions globalresearchonline.netopenaccessjournals.com. These conditions encompass the choice of stationary phase (column), the composition of the mobile phase, and the detection method mastelf.comopenaccessjournals.com.
Method development is influenced by the physicochemical properties of the analyte, such as its solubility, polarity, pH, and pKa values globalresearchonline.net. For ionizable analytes like this compound, selecting an appropriate mobile phase pH is crucial for achieving symmetrical and sharp peaks, which are essential for accurate quantitative analysis globalresearchonline.net. Both isocratic (constant mobile phase composition) and gradient elution (varying mobile phase composition over time) can be employed depending on the complexity of the sample and the range of polarities of the compounds to be separated scribd.comdrawellanalytical.com. Optimization of parameters such as column temperature and flow rate further enhances separation efficiency and selectivity drawellanalytical.com. Sample preparation techniques, including dilution, filtration, extraction, and derivatization, are also critical for improving sample compatibility, cleanliness, and sensitivity in HPLC analysis drawellanalytical.com.
Gas Chromatography (GC) Applications for Volatile Derivatives of this compound
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing volatile compounds researchgate.netscioninstruments.com. Due to the relatively low volatility of amino acids and aminothiols like this compound, derivatization is typically required before GC analysis research-solution.comsigmaaldrich.com. The goal of derivatization is to transform the analyte into a more volatile and less reactive derivative, thereby improving its chromatographic behavior research-solution.comsigmaaldrich.com. This process often involves replacing active hydrogens on polar functional groups, such as -SH, -OH, and -NH2, with a nonpolar moiety research-solution.comsigmaaldrich.com.
Silylation is a common derivatization technique used to increase the volatility of polar compounds like amino acids for GC analysis research-solution.comsigmaaldrich.com. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives sigmaaldrich.com. These derivatives are generally more stable than those formed with lower molecular weight silylation reagents sigmaaldrich.com. While derivatization enables the analysis of otherwise non-volatile compounds by GC, careful optimization of reaction conditions is necessary to ensure good reaction yield and stability of the derivatives, and to minimize artifact formation sigmaaldrich.comnih.gov. GC is often coupled with Mass Spectrometry (GC-MS) for the identification and quantification of volatile compounds scioninstruments.com.
Ion-Exchange and Paper Chromatography in Aminothiol (B82208) Analysis
Paper chromatography is a fundamental analytical technique used for separating components in mixtures based on their differential partitioning between a stationary paper phase (typically cellulose, holding an aqueous solvent) and a mobile phase (an organic solvent) ijnrd.orgbuffalostate.edulibretexts.orgijpsjournal.com. While considered a more rudimentary method compared to HPLC or GC, paper chromatography is valued for its simplicity, affordability, and minimal sample requirements ijnrd.org. It has been historically used for the analysis and separation of amino acids ijnrd.orgbuffalostate.eduportlandpress.com. The separation is based on the relative affinity of the molecules for the hydrophilic paper and the hydrophobic solvent buffalostate.edu. Paper chromatography remains useful for qualitative analysis and educational purposes ijnrd.org.
Spectroscopic Characterization and Quantification Methods
Spectroscopic techniques provide valuable information about the structure, concentration, and interactions of this compound. These methods utilize the interaction of electromagnetic radiation with the analyte to gain insights into its properties.
UV-Vis Spectroscopy for Quantitative Analysis and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV or visible light through a sample technologynetworks.comijpsjournal.comlibretexts.org. This technique is widely used for the quantitative analysis of compounds that absorb light in the UV-Vis region technologynetworks.comlibretexts.orglongdom.org. The extent of light absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law libretexts.orglongdom.org.
For quantitative analysis of this compound using UV-Vis spectroscopy, it would be necessary to determine if this compound or a suitable derivative absorbs in the UV-Vis range. If it does, a calibration curve can be constructed by measuring the absorbance of solutions with known concentrations of this compound libretexts.orglongdom.org. UV-Vis spectroscopy can also provide qualitative information and is useful for tracking changes in the electronic structure of a molecule, which can be indicative of interactions or reactions technologynetworks.comlibretexts.org. While UV-Vis spectroscopy is most efficiently applied to liquids and solutions, it can also be used for solid samples or suspensions with appropriate accessories libretexts.org. Method development and validation are crucial for ensuring the accuracy and reliability of UV-Vis spectroscopic methods for quantitative estimation ijpsjournal.cominnovareacademics.in.
Mass Spectrometry-Based Identification and Structural Elucidation of this compound
Mass Spectrometry (MS) is a powerful technique for the identification and structural elucidation of molecules based on their mass-to-charge ratio (m/z) currenta.denih.govmdpi.com. High-resolution MS can accurately determine the molecular weight of a compound, allowing for the assignment of a molecular formula nih.govmdpi.com. Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the resulting fragment ions, which provides detailed structural information currenta.denih.govmdpi.com.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for the detailed structural elucidation of organic molecules, including amino acid derivatives and thiols. NMR provides information about the connectivity, functional groups, and three-dimensional arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C).
For a compound like this compound, ¹H NMR spectroscopy can reveal the different types of hydrogen atoms present and their environments, indicated by their chemical shifts, splitting patterns, and integration values. These parameters help in identifying the presence of methylene (B1212753) groups in the hexane (B92381) chain, the protons on the amino groups, and the proton on the thiol group. Coupling constants provide further details about the connectivity and relative orientation of adjacent atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are particularly sensitive to their electronic environment and hybridization, allowing for the differentiation of the various carbon atoms in the this compound structure, including the carbon directly bonded to the thiol group and those in the diaminohexane chain.
While specific detailed research findings on the NMR spectral analysis of this compound were not extensively detailed in the search results, the general application of NMR for structural analysis of organic compounds and related structures, such as amino acids and their derivatives, is well-established scielo.brnih.govbioline.org.br. For instance, ¹³C NMR has been mentioned in studies involving compounds structurally related to this compound in the context of investigating molecular interactions mcmaster.ca. The application of these standard NMR techniques would be essential for confirming the structure and purity of synthesized this compound and for studying its interactions with other molecules.
Electrochemical and Biosensor-Based Detection of this compound
Electrochemical methods and biosensors offer sensitive and selective approaches for the detection of chemical compounds, including those containing thiol groups. These techniques leverage the electrochemical properties of the analyte or utilize biological recognition elements to facilitate detection. This compound, possessing both amine and thiol functional groups, presents opportunities for detection using these methodologies.
Electrochemical detection typically involves measuring the current or voltage generated or consumed during a chemical reaction at an electrode surface. Thiol groups are known to interact with certain electrode materials, such as gold, forming self-assembled monolayers or undergoing oxidation, which can be exploited for detection googleapis.com. Electrochemical studies related to this compound have been mentioned in the context of investigating its properties and potential applications dntb.gov.ua.
Biosensors integrate a biological recognition element (e.g., enzyme, antibody, receptor) with a transducer to produce a measurable signal proportional to the analyte concentration. The thiol group of molecules like cysteine and the amine group of lysine (B10760008) are frequently utilized in the immobilization chemistry for constructing biosensors, particularly on surfaces like carboxymethyl-modified sensor chips used in techniques such as Surface Plasmon Resonance (SPR) scielo.brnih.govbionity.comcore.ac.ukmdpi.com. This immobilization allows the target molecule to be captured and detected by the transducer. While the direct application of a this compound-specific biosensor was not prominently detailed, the principles of utilizing thiol and amine functionalities for biosensor development are directly applicable scielo.brnih.govbionity.comcore.ac.ukmdpi.comgoogle.comuni-muenchen.de. Electrochemical biosensors, which combine a biological recognition element with an electrochemical transducer, are also a relevant platform for the potential development of this compound detection systems uni-muenchen.de.
The development of electrochemical or biosensor-based methods for this compound detection would likely involve optimizing electrode materials, electrochemical parameters, or the selection and immobilization of a suitable biological recognition element with affinity for this compound. Research in this area could lead to the creation of sensitive and specific detection platforms for this compound in various applications.
Interdisciplinary Research Perspectives and Future Directions
Lysinethiol in Structural Biology and Protein Engineering
Structural biology aims to determine the three-dimensional structures of biomolecules to understand their function and interactions. Protein engineering involves modifying protein sequences or structures to enhance or alter their properties. This compound plays a role in both these areas by enabling precise chemical modifications and facilitating the creation of proteins with tailored characteristics. Structural biology provides crucial insights into the function, dynamics, and interactions of biomolecules, which is essential for guiding protein engineering efforts. pharmasalmanac.comtechnologynetworks.com
Native Chemical Ligation (NCL) is a powerful technique for synthesizing proteins by joining unprotected peptide segments. Traditionally, NCL relies on the reaction between a C-terminal peptide thioester and an N-terminal cysteine residue. This compound, a lysine (B10760008) residue modified to contain a thiol group, can be used as an alternative to cysteine in NCL, allowing for ligation through the lysine α-amino group. acs.orgnih.gov This method expands the scope of NCL, enabling the synthesis of peptides and proteins incorporating modified lysines, including those with post-translational modifications or biophysical tags. acs.org The introduction of a thiol group on the gamma-carbon of lysine has been shown to mediate robust NCL at both the alpha- and epsilon-amines in consecutive steps, followed by desulfurization to yield the final product with an isopeptide bond on the lysine side chain. nih.gov This is particularly useful for synthesizing proteins containing specific post-translational modifications on lysine. nih.gov
Bioconjugation strategies involve the chemical linking of biomolecules to other molecules, such as labels, drugs, or surfaces. The primary amine group of lysine is a common target for bioconjugation due to its nucleophilicity and surface accessibility on proteins. mdpi.comthermofisher.com this compound, with its introduced thiol group, offers an additional handle for site-specific bioconjugation reactions that are orthogonal to amine-directed methods. This expands the possibilities for creating complex protein conjugates with defined stoichiometry and location of modification. Chemical bioconjugation provides selective functionalization, yielding bioconjugates with desired properties for applications in chemical biology, medicine, and biomaterials. mdpi.com
Incorporating this compound into proteins allows for the creation of modified proteins with altered or enhanced functions. This can be achieved through various methods, including genetic code expansion techniques that enable the site-specific incorporation of non-canonical amino acids like protected this compound into proteins during translation. whiterose.ac.uk Once incorporated, the thiol group can be deprotected and utilized for further modifications, such as labeling with fluorescent probes for imaging studies, attachment of affinity tags for purification, or conjugation to other molecules to create protein-drug conjugates or protein-polymer hybrids. Protein engineering, often guided by structural insights, is used to develop next-generation therapeutic proteins and optimize their properties. pharmasalmanac.comnih.gov Understanding the structural basis of protein interactions can be beneficial for engineering proteins with enhanced binding affinity and stability. researchgate.net
The ability to precisely introduce a reactive thiol group at a specific lysine position provides a powerful tool for probing protein structure-function relationships, studying protein dynamics, and developing novel protein-based therapeutics or biomaterials. Modified proteins incorporating this compound can be used in functional studies to investigate the role of specific residues in catalysis, binding, or signaling, and to create proteins with enhanced stability, altered substrate specificity, or novel catalytic activities. Computational approaches have become well-engrained in tailoring proteins for various biotechnological applications. nih.gov
Theoretical Chemistry and Computational Modeling of this compound Reactivity
Theoretical chemistry and computational modeling play a crucial role in understanding the behavior of molecules, including their reactivity and interactions. These methods can provide insights into the electronic structure, reaction mechanisms, and thermodynamic properties of this compound that are difficult to obtain experimentally. Computational modeling of reactivity, spectroscopy, and thermodynamics of biomolecules is a main research field in theoretical chemistry. ens-lyon.fr
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict the reactivity of the this compound thiol group under various conditions. These studies can explore potential reaction pathways, identify transition states, and calculate activation energies for reactions involving this compound, such as disulfide bond formation, Michael addition, or reaction with electrophiles. This can lead to the prediction of novel reactions that this compound might undergo, expanding its potential applications in chemical synthesis and bioconjugation. Computational approaches are also used to predict molecular interactions, including drug-target and protein-protein interactions. biorxiv.orgnih.govmdpi.com These methods leverage various algorithms and data sources to model complex associations between molecules. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions of molecules in biological systems. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. mdpi.comnih.gov MD simulations provide insights into the dynamic behavior of molecular systems over time, allowing researchers to study conformational changes, protein-ligand binding kinetics, and the stability of molecular complexes. mdpi.comnih.govmdpi.comfrontiersin.org
These techniques can be applied to study this compound in biological contexts by simulating the behavior of this compound-containing peptides or proteins and their interactions with other biomolecules. Docking studies can predict how a this compound-modified peptide might bind to an enzyme or receptor, while MD simulations can explore the dynamics of a protein with an incorporated this compound residue, assessing its impact on protein folding, stability, and interactions with its environment. MD simulations are considered an efficacious approach for validating the stability of predicted docked complexes and provide valuable information regarding the dynamic behavior of both the ligand and protein. frontiersin.org They can also explore the flexibility and structural differences of docked complexes during the simulation time. mdpi.com Advanced docking and MD simulations can help to understand the functional consequences of this compound modification and guide the design of this compound-containing molecules with desired biological activities.
Emerging Roles in Chemical Biology and Systems Biology
Chemical biology is an interdisciplinary field that applies chemical principles and techniques to study biological systems. Systems biology focuses on understanding the complex interactions within biological systems using a holistic approach. uct.ac.za this compound, as a chemically modified amino acid with unique reactivity, is poised to play emerging roles in both these fields.
In chemical biology, this compound can serve as a versatile chemical handle for developing novel probes and tools to study protein function and interactions in living cells. Its thiol group can be selectively targeted for reactions with various chemical probes, allowing for site-specific labeling, imaging, or activity-based profiling of proteins. This enables researchers to gain deeper insights into cellular processes at the molecular level. Chemical biology is focused on the study of molecular mechanisms that underlie cellular function in human health and disease. uct.ac.za
In systems biology, this compound-based modifications can be used to perturb specific protein functions within a complex biological network. By selectively modifying a protein with this compound and subsequently reacting it with a molecule that alters its activity or interaction profile, researchers can study the impact of this perturbation on the entire system. This can help to unravel complex signaling pathways and regulatory networks. Systems biology focuses on complex interactions within biological systems. uct.ac.za The integration of chemical and biological data is crucial in computational systems chemical biology, aiming to develop tools for integrated data acquisition, filtering, and processing. nih.govnih.gov
The ability to introduce a reactive functional group at a defined site within a protein using this compound provides a powerful means to manipulate and study biological systems with high precision, contributing to a more comprehensive understanding of cellular complexity.
Investigation of Post-Translational Modification Crosstalk Mediated by Thiol Modifications
Post-translational modifications rarely act in isolation; instead, they often engage in complex crosstalk, where one modification influences the occurrence or effect of another. thermofisher.comacs.org Thiol modifications, such as S-nitrosylation, persulfidation, and disulfide bond formation, are known to play significant roles in this crosstalk, often acting as redox sensors that link cellular redox state to protein function and signaling. abcam.commdpi.comnih.gov
The presence of a thiol group in this compound raises the possibility of its involvement in PTM crosstalk. This could occur through several mechanisms:
Direct chemical interaction: The this compound thiol group could directly react with or be modified by enzymes or reactive species involved in other PTM pathways.
Conformational changes: Modification of a lysine residue to this compound could induce conformational changes in the protein, affecting the accessibility of other amino acid residues to modifying enzymes or their interaction with proteins that read, write, or erase other PTMs.
Competition or synergy: this compound modification at a specific lysine site could compete with or synergize with other modifications that can occur on lysine, such as acetylation, methylation, or ubiquitination. thermofisher.comacs.orgwikipedia.org
Investigating PTM crosstalk mediated by this compound would require methodologies capable of simultaneously detecting and quantifying multiple modifications on the same protein or within a protein complex. Mass spectrometry-based approaches, particularly those incorporating enrichment strategies for specific PTMs, are well-suited for this purpose. thermofisher.com Furthermore, site-directed mutagenesis and the use of PTM-specific antibodies could help dissect the functional consequences of this compound in the context of other modifications.
Understanding the interplay between this compound modification and other PTMs is crucial for deciphering the intricate regulatory mechanisms that govern protein function and cellular signaling.
Future Research Avenues for this compound Studies
The exploration of this compound is still in its early stages, presenting numerous avenues for future research to fully understand its biochemical roles and biological significance. thermofisher.comresearchgate.netabcam.comwikipedia.orgnih.gov
Exploration of Uncharted Biochemical Pathways and Biological Functions
While some studies have touched upon this compound's potential as an enzyme inhibitor, particularly for aminopeptidases, its involvement in broader biochemical pathways remains largely uncharted. nih.govdntb.gov.uasigmaaldrich.com Future research should focus on identifying the enzymes that catalyze the formation and removal of this compound modifications, as well as the specific protein substrates that undergo this modification in various biological contexts.
The biological functions of this compound-modified proteins also need extensive investigation. This could involve:
Identifying cellular processes affected by this compound: Using techniques like proteomics and functional genomics to identify pathways and processes enriched in this compound-modified proteins or altered upon modulation of this compound levels.
Determining the functional consequences of this compound modification on target proteins: Investigating how the presence of a this compound group affects protein activity, localization, stability, and interactions.
Exploring the physiological and pathophysiological roles of this compound: Studying the levels and distribution of this compound in different tissues and organisms, and its potential involvement in development, disease, or response to environmental stimuli. wikipedia.orgnih.gov
The identification of novel biochemical pathways involving this compound could leverage computational approaches for predicting metabolic reactions and exploring the biochemical vicinity of related compounds. nih.gov Experimental validation of these predicted pathways would then be necessary.
Development of Advanced Methodologies for Detection and Analysis
Current analytical methods for detecting and analyzing amino acids and protein modifications often rely on techniques like chromatography and mass spectrometry. thermofisher.comscispace.comeuropa.eumedchemexpress.comuni-muenchen.decdc.gov However, the unique chemical structure of this compound may necessitate the development of more specialized methodologies for its specific and sensitive detection within complex biological samples. ebi.ac.ukcdc.gov
Future methodological advancements could include:
Development of highly specific antibodies or probes: Creating tools that can selectively recognize and bind to this compound-modified residues or proteins.
Optimization of mass spectrometry-based workflows: Developing enrichment strategies and fragmentation methods specifically tailored for the identification and quantification of this compound-containing peptides. scispace.com
Creation of genetically encoded tools: Engineering organisms to incorporate this compound or its precursors, allowing for in vivo studies of its synthesis and effects. whiterose.ac.uk
Development of biosensors: Designing sensitive and specific biosensors for real-time monitoring of this compound levels in biological systems. core.ac.uk
These advanced methodologies would be crucial for accurately mapping the proteome-wide distribution of this compound, quantifying changes in its levels under different conditions, and identifying the specific sites of modification on target proteins.
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Roles
A comprehensive understanding of this compound's roles in biological systems will require the integration of data from multiple "omics" technologies. azolifesciences.comfrontiersin.orgfrontlinegenomics.comresearchgate.netnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic view of how this compound fits into the broader cellular landscape. azolifesciences.comfrontiersin.org
Integrating multi-omics data can help to:
Identify correlations: Uncover relationships between genes, transcripts, proteins, and metabolites that are associated with this compound synthesis, modification, or function. azolifesciences.comfrontiersin.orgnih.gov
Reconstruct pathways and networks: Build more complete models of the biochemical pathways and protein interaction networks in which this compound is involved. ebi.ac.ukfrontiersin.orgscilifelab.se
Identify regulatory mechanisms: Elucidate how this compound levels and modifications are regulated at the transcriptional, translational, and post-translational levels.
Discover biomarkers and therapeutic targets: Identify potential indicators of disease or targets for therapeutic intervention based on alterations in this compound pathways or modified proteins. azolifesciences.comnih.gov
Computational methods and bioinformatics tools are essential for processing, analyzing, and integrating diverse omics datasets. azolifesciences.comfrontiersin.orgresearchgate.net Developing and applying sophisticated integrative approaches will be key to extracting meaningful insights from the complex data generated in this compound research. frontlinegenomics.comresearchgate.net
By pursuing these future research avenues, the scientific community can move towards a more complete understanding of this compound's biochemical properties, biological functions, and its potential implications in health and disease.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
